

A Technical Guide to CER10-d9: An Internal Standard for Ceramide Quantification

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Compound of Interest

Compound Name: CER10-d9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **CER10-d9**, a deuterated analog of C16 dihydroceramide. Due to its isotopic labeling, **CER10-d9** is not biologically active in signaling pathways but serves as a critical internal standard for the accurate quantification of natural ceramides in biological samples via mass spectrometry. This guide details available suppliers, purity specifications, a representative experimental protocol for its use, and a visualization of the relevant biological pathways of its non-deuterated counterpart.

CER10-d9: Suppliers and Purity Specifications

CER10-d9 is the common name for N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9. It is a synthetic, deuterated sphingolipid used primarily in lipidomic analysis. Several chemical suppliers offer this compound, ensuring its accessibility for research purposes.

Supplier	Product Name	CAS Number	Molecular Formula	Purity
Avanti Polar Lipids	CER10(d9)	2260669-52-9	C ₃₄ H ₆₀ D ₉ NO ₃	>99% (TLC)[1]
Cayman Chemical	C16 dihydro Ceramide-d ₉	2260669-52-9	C ₃₄ H ₆₀ D ₉ NO ₃	≥98% (C16 dihydro Ceramide); ≥99% deuterated forms (d ₁ -d ₉)[2] [3]
MedChemExpress	CER10-d9	2260669-52-9	C ₃₄ H ₆₀ D ₉ NO ₃	99.0%[4]

Experimental Protocol: Quantification of Ceramides using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of ceramides in biological samples, such as plasma or tissue homogenates, using a deuterated internal standard like **CER10-d9**. This method is based on common practices in lipidomics research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Materials and Reagents

- Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.
- Reagents: Formic acid, ammonium formate.
- Internal Standard (IS): **CER10-d9** (N-palmitoyl(d9) dihydrosphingosine).
- Calibration Standards: A series of non-deuterated ceramide standards with varying acyl chain lengths (e.g., C16, C18, C24).
- Biological Samples: Plasma, serum, or tissue homogenates.

Sample Preparation and Lipid Extraction

- Thaw Samples: Thaw biological samples on ice.
- Add Internal Standard: To a known volume or weight of the sample (e.g., 50 μ L of plasma), add a precise amount of the **CER10-d9** internal standard solution. The amount of IS added should be comparable to the expected concentration of the endogenous ceramides.
- Lipid Extraction (Bligh & Dyer Method):
 - Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
 - Vortex thoroughly for 1-2 minutes to ensure mixing.
 - Add chloroform and water to induce phase separation.
 - Centrifuge to pellet any precipitated protein and separate the aqueous and organic layers.
- Isolate Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
- Dry Down: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.
- Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol, isopropanol, and water.

LC-MS/MS Analysis

- Chromatographic Separation:
 - Inject the reconstituted sample onto a reverse-phase C18 column.
 - Use a gradient elution with mobile phases typically consisting of water with formic acid and ammonium formate (Mobile Phase A) and a mixture of acetonitrile and isopropanol with the same additives (Mobile Phase B).
 - The gradient is designed to separate the different ceramide species based on their hydrophobicity.

- Mass Spectrometry Detection:
 - The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific ceramides. This involves monitoring the transition of a specific precursor ion (the protonated molecule $[M+H]^+$) to a characteristic product ion for each ceramide and the internal standard. For ceramides, a common product ion at m/z 264 is often used, which results from the loss of the fatty acyl chain.[5]

Data Analysis

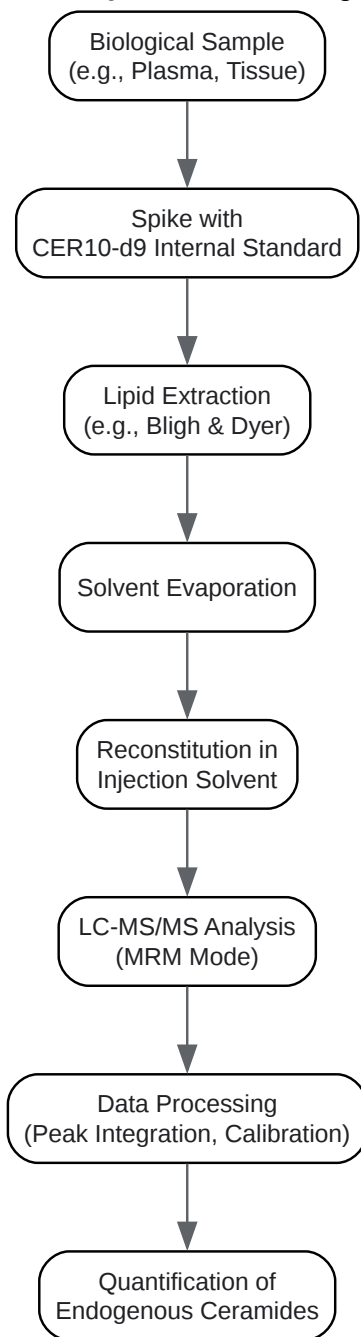
- Peak Integration: Integrate the peak areas for each endogenous ceramide and the **CER10-d9** internal standard.
- Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the non-deuterated ceramide standards to the peak area of the internal standard against the known concentrations of the standards.
- Quantification: Determine the concentration of each ceramide in the biological samples by using the peak area ratios of the endogenous ceramide to the internal standard and interpolating from the calibration curve.

Visualization of Relevant Biological Pathways

While **CER10-d9** is an analytical tool, its non-deuterated analog, C16 dihydroceramide, is a precursor in the de novo synthesis of ceramides, which are crucial signaling molecules. The following diagrams illustrate the experimental workflow for using **CER10-d9** and the biological pathway in which its counterpart is involved.

Experimental Workflow for Ceramide Quantification

Experimental Workflow for Ceramide Quantification using a Deuterated Internal Standard



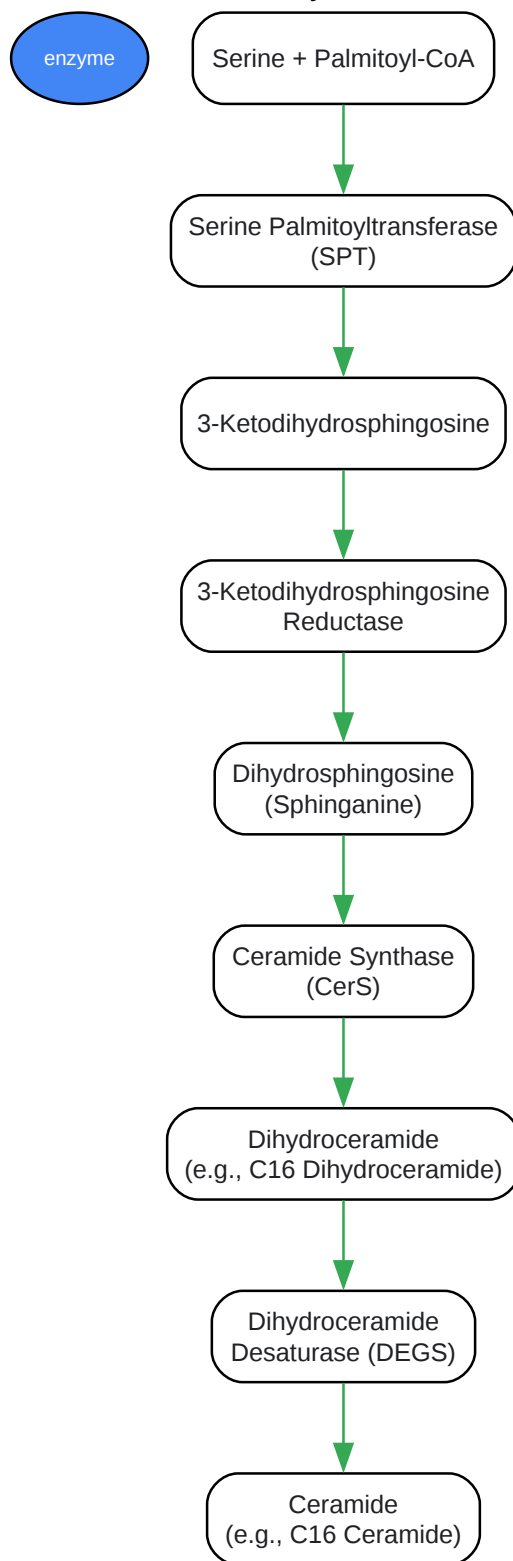
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Caption: Workflow for quantifying ceramides with an internal standard.

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides occurs in the endoplasmic reticulum and is a fundamental pathway for producing these bioactive lipids.[2][9][10] Dihydroceramides, the direct precursors to ceramides, are synthesized in this pathway.

De Novo Ceramide Biosynthesis Pathway

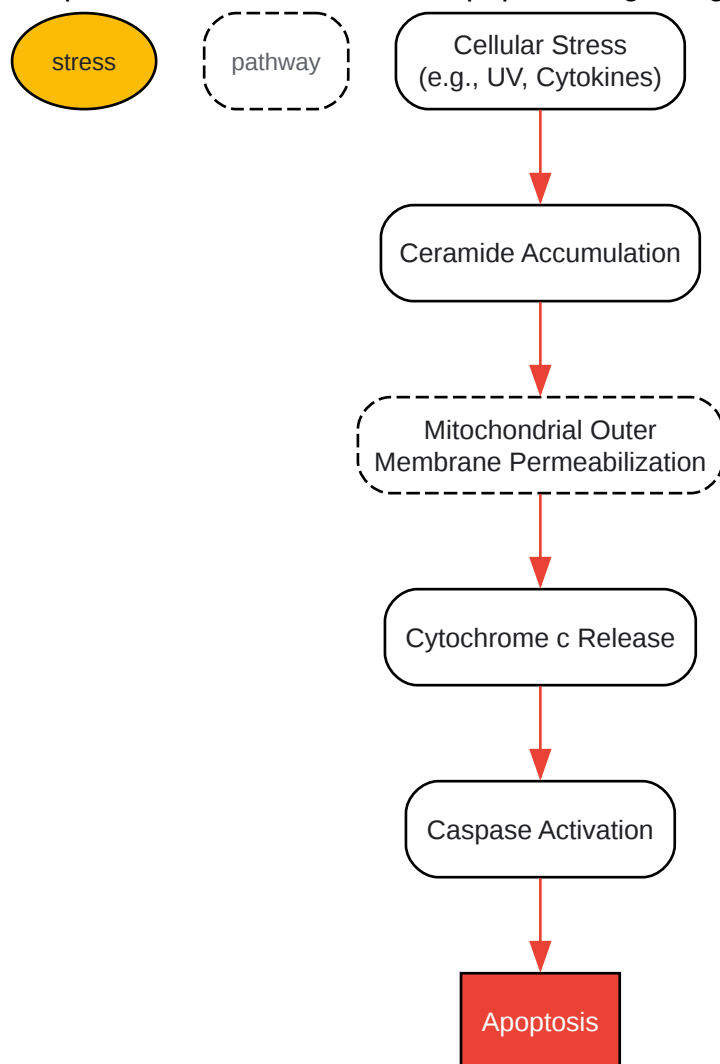
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Caption: Key steps in the de novo synthesis of ceramides.

Simplified Ceramide Signaling in Apoptosis

Ceramides are well-established mediators of cellular stress responses, including apoptosis.^[3]
^[11] An accumulation of ceramides can lead to the activation of downstream pathways that result in programmed cell death.

Simplified Ceramide-Mediated Apoptosis Signaling



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